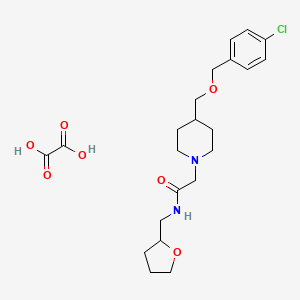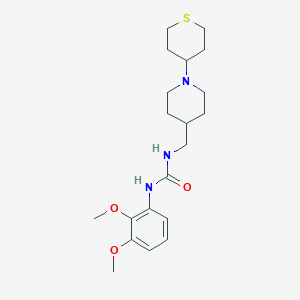
1-(2,3-dimethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Ureas and thioureas derived from amines and isocyanates or isothiocyanates have been synthesized to explore their potential as inhibitors or modulators in various biochemical pathways. A study by Vidaluc et al. (1995) on the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed that the replacement of a 4-piperidinylethyl spacer with a linear ethoxyethyl chain yielded compounds of comparable potency, suggesting a method for optimizing pharmacophore interaction with target proteins (Vidaluc et al., 1995).
Molecular Structure Analysis
The molecular structure of urea derivatives can significantly influence their biological activity. A study on 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea by Choi et al. (2010) highlighted how intramolecular N—H⋯O hydrogen bonding and the planarity of the dimethoxyphenyl moiety contribute to the stability and potential interaction of the compound with biological targets (Choi et al., 2010).
Chemical Reactions and Properties
Urea and thiourea compounds exhibit a range of chemical reactions, including the formation of hydrogen-bonded complexes and the potential for conformational changes upon binding to biological targets. The work by Corbin et al. (2001) on the conformational study of heterocyclic ureas demonstrated the unfolding of these compounds to form multiply hydrogen-bonded complexes, indicating the dynamic nature of their chemical behavior and interactions (Corbin et al., 2001).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. The study of the crystal structure of 1-methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea by Habibi et al. (2013) revealed details about the molecule's geometry and intermolecular interactions, which are essential for understanding its behavior in solution and in solid form (Habibi et al., 2013).
Chemical Properties Analysis
The reactivity of urea derivatives towards various chemical agents and under different conditions is an area of significant interest. Studies on the antimicrobial activity of new urea and thiourea derivatives by Vedavathi et al. (2017) show how modifications to the urea structure can lead to compounds with potent antibacterial and antifungal properties, demonstrating the versatility of these compounds in chemical synthesis and their potential application in developing new therapeutics (Vedavathi et al., 2017).
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-25-18-5-3-4-17(19(18)26-2)22-20(24)21-14-15-6-10-23(11-7-15)16-8-12-27-13-9-16/h3-5,15-16H,6-14H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFJQASMSQFKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

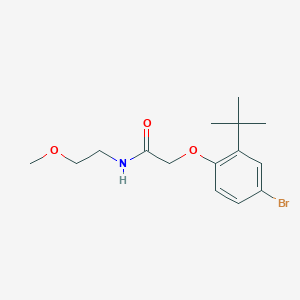
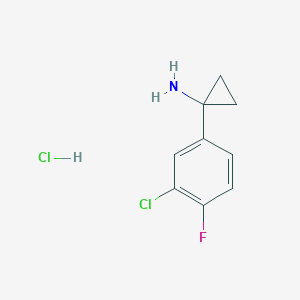
![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493450.png)
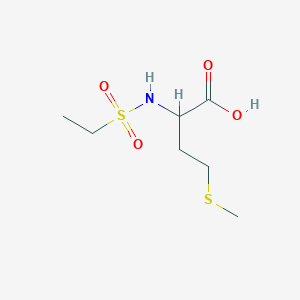
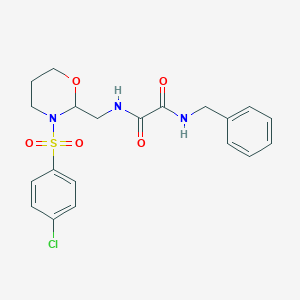
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2493453.png)


![1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2493459.png)
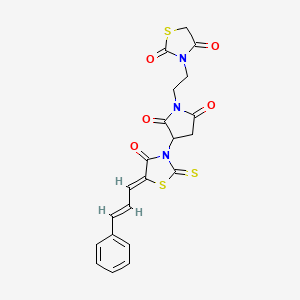

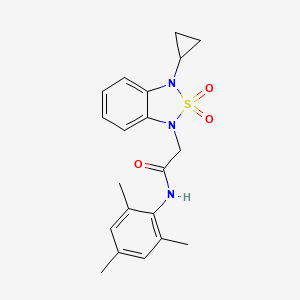
![4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2493467.png)
